molecular formula C10H14N2O3S2 B12924210 (2,5-Dioxopyrrolidin-1-yl)methyl morpholine-4-carbodithioate CAS No. 38221-39-5

(2,5-Dioxopyrrolidin-1-yl)methyl morpholine-4-carbodithioate

Cat. No.: B12924210
CAS No.: 38221-39-5
M. Wt: 274.4 g/mol
InChI Key: DNJMKJFUSRMOOO-UHFFFAOYSA-N
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Description

(2,5-Dioxopyrrolidin-1-yl)methyl morpholine-4-carbodithioate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a morpholine ring attached to a carbodithioate group, which is further linked to a 2,5-dioxopyrrolidinyl moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dioxopyrrolidin-1-yl)methyl morpholine-4-carbodithioate typically involves the reaction of morpholine with carbon disulfide and a suitable alkylating agent. One common method includes the following steps:

    Formation of Morpholine-4-carbodithioate: Morpholine is reacted with carbon disulfide in the presence of a base such as sodium hydroxide to form morpholine-4-carbodithioate.

    Alkylation: The morpholine-4-carbodithioate is then alkylated using (2,5-Dioxopyrrolidin-1-yl)methyl chloride under controlled conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems might be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dioxopyrrolidin-1-yl)methyl morpholine-4-carbodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbodithioate group, where nucleophiles such as amines or thiols replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Substitution: Amines or thiols in the presence of a base like triethylamine at ambient temperature.

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced forms with altered oxidation states.

    Substitution: Substituted products with new functional groups replacing the original ones.

Scientific Research Applications

(2,5-Dioxopyrrolidin-1-yl)methyl morpholine-4-carbodithioate has found applications in various scientific research fields:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,5-Dioxopyrrolidin-1-yl)methyl morpholine-4-carbodithioate is unique due to the presence of both the morpholine and carbodithioate groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications.

Properties

38221-39-5

Molecular Formula

C10H14N2O3S2

Molecular Weight

274.4 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl)methyl morpholine-4-carbodithioate

InChI

InChI=1S/C10H14N2O3S2/c13-8-1-2-9(14)12(8)7-17-10(16)11-3-5-15-6-4-11/h1-7H2

InChI Key

DNJMKJFUSRMOOO-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)CSC(=S)N2CCOCC2

Origin of Product

United States

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